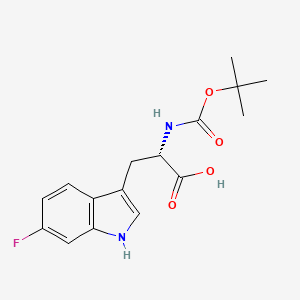

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid derives its systematic name from IUPAC guidelines for amino acid derivatives and heterocyclic systems. The parent structure is propanoic acid , with substitutions at the second and third carbon atoms. At position 2, the amino group is protected by a tert-butoxycarbonyl (Boc) group, while position 3 bears a 6-fluoroindole substituent.

The full IUPAC name is:

(2S)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. This nomenclature prioritizes:

- The carboxylic acid functional group as the principal chain.

- The S-configuration at the α-carbon (C2).

- The Boc-protected amino group at C2.

- The 6-fluoroindole moiety at C3.

Isomeric considerations arise from three key features:

- Stereoisomerism : The α-carbon’s S-configuration distinguishes it from the R-enantiomer.

- Indole substitution : Fluorine at position 6 differentiates it from 4-fluoro or 5-fluoroindole analogues.

- Protecting group variability : Alternative protecting groups (e.g., Fmoc) yield structurally distinct derivatives.

Molecular Architecture: Indole Core Modifications

The indole core in this compound is modified at two positions:

- Position 3 : A propanoic acid side chain links to the indole’s C3 via a methylene group.

- Position 6 : A fluorine atom replaces hydrogen, altering electronic properties.

Key structural features include:

- Aromatic system : The indole’s bicyclic structure (benzene fused to pyrrole) enables π-π stacking and hydrogen bonding.

- Fluorine effects : The electronegative fluorine at C6 withdraws electron density, reducing indole’s basicity and altering its UV-Vis absorption profile.

- Side-chain conformation : The Boc group introduces steric bulk, restricting rotation about the C2-N bond.

Comparative bond lengths (Å) in fluorinated indoles:

| Position | C–F Bond Length | C–C Bond (Adjacent) |

|---|---|---|

| 6-Fluoro | 1.35 | 1.41 |

| 5-Fluoro | 1.34 | 1.39 |

Data derived from crystallographic studies of related compounds.

Stereochemical Configuration at the α-Carbon Center

The S-configuration at C2 is critical for biological recognition, mimicking natural L-tryptophan. Key observations:

- Chiral center : Generated by the tetrahedral bonding of C2 to NH-Boc, COOH, CH2-indole, and H.

- Correlation with L/D system : The S-enantiomer corresponds to the L- configuration in amino acid nomenclature.

- Synthetic control : Asymmetric synthesis or chiral resolution ensures enantiopurity, as racemic mixtures (DL-) show reduced bioactivity.

The Boc group’s steric bulk further stabilizes the S-configuration by hindering inversion at the α-carbon.

Comparative Analysis with Related Fluorinated Tryptophan Derivatives

Fluorinated tryptophan derivatives vary in substitution patterns and protective groups, influencing their physicochemical and biochemical properties:

Electronic effects :

- 6-Fluoro : Moderately electron-withdrawing, minimal steric impact.

- 5-Fluoro : Stronger electronic perturbation due to proximity to indole’s NH group.

- 4-Fluoro : Alters π-electron density across the benzene ring.

Boc vs. Fmoc protection :

Properties

IUPAC Name |

(2S)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTAJUCNHDSAJU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Fluorotryptophan

The key intermediate, 6-fluorotryptophan, can be synthesized by:

- Electrophilic Fluorination : Direct fluorination of tryptophan or indole derivatives at the 6-position using selective fluorinating agents.

- Biosynthetic or Enzymatic Methods : Employing engineered enzymes or microbial fermentation to incorporate fluorine at the desired position.

- Chemical Synthesis : Constructing the indole ring with fluorine substitution via palladium-catalyzed cross-coupling or other aromatic substitution methods.

Boc Protection of the Amino Group

The amino group of 6-fluorotryptophan is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine. This step yields the Boc-protected amino acid:

$$

\text{6-Fluorotryptophan} + \text{(Boc)}_2\text{O} \rightarrow \text{(S)-N-Boc-6-fluorotryptophan}

$$

This reaction is usually performed in an aqueous-organic solvent mixture (e.g., dioxane/water) at 0–25 °C to avoid racemization and side reactions.

Purification and Characterization

The crude product is purified by:

- Crystallization : Using solvents such as ethyl acetate/hexane mixtures.

- Chromatography : Silica gel column chromatography or preparative HPLC to achieve high purity.

- Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and optical rotation to verify stereochemistry.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | Selective fluorinating agent (e.g., NFSI) | 0–25 °C | Several hrs | 60–75 | Regioselective fluorination at C-6 |

| Boc Protection | Di-tert-butyl dicarbonate, base | 0–25 °C | 1–3 hrs | 85–95 | Mild conditions to prevent racemization |

| Purification | Crystallization/Chromatography | Ambient | Variable | — | Purity > 98% by HPLC |

Research Findings and Optimization

- Stereochemical Integrity : Studies confirm that Boc protection under mild conditions preserves the (S)-configuration, critical for biological activity.

- Fluorination Selectivity : Use of N-fluorobenzenesulfonimide (NFSI) or Selectfluor provides high regioselectivity for the 6-position on the indole ring.

- Scalability : The synthetic route is amenable to scale-up with consistent yields and purity, suitable for pharmaceutical intermediate production.

- Stability : The Boc-protected compound is stable under inert atmosphere and room temperature, facilitating storage and handling.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H19FN2O4 |

| Molecular Weight | 322.33 g/mol |

| CAS Number | 1234870-95-1 |

| Purity | >98% (HPLC) |

| Storage Conditions | Dark place, inert atmosphere, room temperature |

| Physical State | Solid |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Indole Moieties

Functional Analogues with Varied Substituents

- (S)-2-((Boc)amino)-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32): Difference: Fluoroethyl group on phenyl ring instead of indole. Key Data: 1H-NMR (D2O): δ 7.45–7.25 (m, 4H, Ar-H), 4.85 (q, J = 47 Hz, 2H, CH2F) . Application: LAT1 transporter-targeted anticancer agents .

- (S)-2-((Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid: Difference: Methylsulfonyl group on phenyl ring. Key Data: Synthesized via CuI/L-proline-catalyzed coupling (85% yield) . Application: Degradation product analysis of Lifitegrast .

Stereochemical and Positional Isomers

- (R)-5-fluoro vs. (S)-6-fluoro indole derivatives :

Research Findings and Key Differences

Synthetic Accessibility :

Biological Performance :

Stability and Reactivity :

Notes

- Stereochemical Purity : (S)-configured compounds are often preferred in drug design for compatibility with biological systems, as seen in the synthesis of PET tracers .

- Fluorine Positioning : The 6-fluoro substitution on indole optimizes electronic effects without steric hindrance, enhancing target binding .

- Synthetic Challenges : Indole functionalization (e.g., N-methylation) requires careful optimization to avoid ring oxidation .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid, also known as (S)-N-Boc-6-fluorotryptophan, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₆H₁₉FN₂O₄, with a molecular weight of 322.33 Da. It features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application as a building block in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉FN₂O₄ |

| Molecular Weight | 322.33 Da |

| LogP | 2.81 |

| Polar Surface Area | 91 Å |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

Anticancer Properties

Recent studies have investigated the anticancer properties of (S)-N-Boc-6-fluorotryptophan. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that it can induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Role in Protein Synthesis

(S)-N-Boc-6-fluorotryptophan serves as a non-canonical amino acid that can be incorporated into proteins via genetic code expansion techniques. This incorporation allows for the study of protein function and structure, particularly in understanding the role of tryptophan residues in protein interactions and stability . The ability to modify proteins with this compound opens avenues for developing novel therapeutics and probes for biological research.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of (S)-N-Boc-6-fluorotryptophan on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM depending on the cell line.

- Protein Engineering : In another study, researchers utilized (S)-N-Boc-6-fluorotryptophan to synthesize modified proteins that exhibited enhanced binding affinity to their targets. This modification was achieved through site-specific incorporation during ribosomal synthesis, demonstrating the utility of this compound in advancing protein engineering methodologies .

Q & A

Basic Research Question

- 1H NMR : Confirm stereochemistry (S-configuration) and assess purity. Key signals include the Boc tert-butyl group (δ 1.2–1.4 ppm) and indole aromatic protons (δ 7.0–7.5 ppm) .

- LCMS (ESI) : Verify molecular weight ([M+H]+ expected at ~323.3 g/mol) and detect impurities. Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

- HPLC : Quantify purity (>95% typically required for pharmacological studies). Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess .

How can reaction conditions be optimized to improve coupling efficiency and yield?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase racemization. Dichloromethane is preferred for coupling reactions to balance reactivity and stereochemical integrity .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating carboxyl groups. Alternative catalysts like HOBt (hydroxybenzotriazole) reduce side-product formation .

- Temperature Control : Maintain reactions at 0–4°C during Boc protection to suppress racemization. For indole coupling, room temperature (20–25°C) is optimal .

How should researchers address discrepancies in reported synthetic yields for similar Boc-protected indole derivatives?

Advanced Research Question

- Parameter Sensitivity Analysis : Systematically vary solvent (THF vs. DCM), base (triethylamine vs. pyridine), and reaction time. For example, extended reaction times (>24 hours) may degrade acid-sensitive indole groups .

- By-Product Identification : Use LCMS to detect dimers or de-fluorinated by-products. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of indole derivative) to suppress oligomerization .

- Cross-Validation : Compare methods from independent studies. For instance, yields drop significantly if Boc deprotection uses HCl/dioxane instead of LiOH due to indole ring protonation .

What strategies minimize racemization during Boc protection/deprotection of the amino acid backbone?

Advanced Research Question

- Low-Temperature Protocols : Conduct Boc protection at 0–4°C to slow base-catalyzed racemization .

- Chiral Additives : Add catalytic L-proline to stabilize the transition state and retain stereochemistry .

- Analytical Monitoring : Use chiral HPLC or polarimetry to quantify enantiomeric excess. A deviation >2% requires re-optimization of reaction conditions .

What in vitro models are appropriate for preliminary pharmacokinetic evaluation of this compound?

Advanced Research Question

- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LCMS over 24 hours. Instability may indicate susceptibility to esterase/protease activity .

- Caco-2 Permeability : Assess intestinal absorption potential using Caco-2 cell monolayers. A Papp value >1 × 10⁻⁶ cm/s suggests favorable bioavailability .

- Hepatic Microsomal Stability : Monitor metabolic clearance using liver microsomes. A half-life <30 minutes necessitates structural modification (e.g., fluorination to block CYP450 oxidation) .

How does the 6-fluoro substitution on the indole ring influence the compound’s physicochemical properties?

Basic Research Question

- Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Acid Dissociation (pKa) : The indole NH group exhibits a pKa ~10.5, while the carboxylic acid has a pKa ~2.3. Fluorine’s electron-withdrawing effect slightly lowers the indole pKa .

- Thermal Stability : DSC analysis shows decomposition onset at ~180°C, suitable for standard storage conditions (2–8°C, desiccated) .

What are the common impurities in synthesized batches, and how can they be resolved?

Advanced Research Question

- Boc-Deprotection By-Products : Tert-butyl alcohol (from Boc cleavage) may persist; remove via vacuum distillation or aqueous wash .

- Diastereomeric Contaminants : Use preparative chiral HPLC (e.g., Chiralpak IB column with hexane/isopropanol) to separate (R)- and (S)-isomers .

- Residual Solvents : Screen for DMF or THF via GC-MS. Limit to <500 ppm per ICH guidelines by rotary evaporation under high vacuum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.